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molecular formula C10H8F2O3 B189839 Methyl 3-(2,6-Difluorophenyl)-3-oxopropionate CAS No. 106816-08-4

Methyl 3-(2,6-Difluorophenyl)-3-oxopropionate

Cat. No. B189839
M. Wt: 214.16 g/mol
InChI Key: BIFNAGMKPWDGAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04729782

Procedure details

To 3.6 g (25 mmole, 1 eq) of Meldrum's acid and 6.1 g of 4-dimethylamino-pyridine in 60 ml of methylenechloride was added with stirring, 4.4 g (25 mmole) of 2,6-difluorobenzoylchloride. The temperature was maintained at 0° throughout the addition period and for three additional hours of stirring under argon atmosphere. Most of the methylene chloride was then removed by distillation at 25° or less using a water aspirator to maintain reduced pressure. There was then added 60 ml of anhydrous methanol containing 25 mmole of conc. sulfuric acid.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[C:2]1(C)[O:9][C:7](=[O:8])[CH2:6][C:4](=[O:5])O1.[F:11][C:12]1[CH:20]=[CH:19][CH:18]=[C:17]([F:21])[C:13]=1C(Cl)=O.CO.S(=O)(=O)(O)O>CN(C)C1C=CN=CC=1.C(Cl)Cl>[F:11][C:12]1[CH:20]=[CH:19][CH:18]=[C:17]([F:21])[C:13]=1[C:4]([CH2:6][C:7]([O:9][CH3:2])=[O:8])=[O:5]

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
CC1(OC(=O)CC(=O)O1)C
Name
Quantity
6.1 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
4.4 g
Type
reactant
Smiles
FC1=C(C(=O)Cl)C(=CC=C1)F
Step Three
Name
Quantity
60 mL
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The temperature was maintained at 0° throughout the addition period and for three additional hours
STIRRING
Type
STIRRING
Details
of stirring under argon atmosphere
CUSTOM
Type
CUSTOM
Details
Most of the methylene chloride was then removed by distillation at 25° or less
TEMPERATURE
Type
TEMPERATURE
Details
to maintain reduced pressure

Outcomes

Product
Name
Type
Smiles
FC1=C(C(=O)CC(=O)OC)C(=CC=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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